molecular formula C21H20FN3O6S B1679801 Prulifloxacin CAS No. 123447-62-1

Prulifloxacin

Cat. No. B1679801
CAS RN: 123447-62-1
M. Wt: 461.5 g/mol
InChI Key: PWNMXPDKBYZCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prulifloxacin is an older synthetic antibiotic of the fluoroquinolone class . It is a prodrug which is metabolized in the body to the active compound ulifloxacin . It has been approved for the treatment of uncomplicated and complicated urinary tract infections, community-acquired respiratory tract infections in Italy and gastroenteritis, including infectious diarrheas, in Japan .


Molecular Structure Analysis

Prulifloxacin has a molecular formula of C21H20FN3O6S and an average mass of 461.463 Da . The structure of Prulifloxacin has been studied using X-ray crystallography .


Chemical Reactions Analysis

Prulifloxacin has been studied using spectrophotometric methods for quantitative determination in pure and pharmaceutical formulations .


Physical And Chemical Properties Analysis

Prulifloxacin is a white to yellow crystalline solid with a melting point of 220°C (dec.) (lit.) and a boiling point of 86°C (lit.) .

Scientific Research Applications

1. Treatment of Lower Urinary Tract Infections Prulifloxacin has been approved in several European countries for the treatment of lower urinary tract infections . It has shown promising results in treating these infections, providing a valuable alternative to other antibiotics.

Treatment of Chronic Bronchitis

Prulifloxacin is also used for the treatment of exacerbations of chronic bronchitis . Its effectiveness in this area has made it a popular choice for respiratory tract infections.

Treatment of Chronic Bacterial Prostatitis

Prulifloxacin has been found to be non-inferior to its comparators in the treatment of chronic bacterial prostatitis, with a trend towards better microbiological outcomes at follow-up .

Prophylaxis for Transrectal Prostate Biopsy

One study found that Prulifloxacin was effective as a prophylactic agent for patients undergoing transrectal prostate biopsy .

Prophylaxis for Surgical Abortion

Prulifloxacin has also been used as a prophylactic agent for women undergoing surgical abortion . This application helps to prevent post-operative infections.

Treatment of Traveller’s Diarrhoea

Prulifloxacin has shown better clinical and microbiological outcomes compared with placebo in the treatment of traveller’s diarrhoea .

7. Treatment of Soft Tissue Infections and Osteomyelitis in Diabetic Patients Prulifloxacin has been used to treat soft tissue infections and osteomyelitis in diabetic patients . This application provides a new treatment option for these challenging infections.

8. Improving Tolerance of Bacillus Calmette-Guérin (BCG) Instillations in Patients with Bladder Cancer Prulifloxacin has been found to decrease the adverse events associated with BCG instillations in patients with bladder cancer, without affecting cancer recurrence rates .

Mechanism of Action

Target of Action

Prulifloxacin, a broad-spectrum fluoroquinolone antibiotic , primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Prulifloxacin is a prodrug that is metabolized in the body to the active compound ulifloxacin . Ulifloxacin inhibits the activity of DNA gyrase and topoisomerase IV , thereby preventing bacterial DNA replication, transcription, repair, and recombination . This inhibition of key enzymes disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

It is known that prulifloxacin, through its active metabolite ulifloxacin, interferes with the function of dna gyrase and topoisomerase iv . This interference disrupts the normal processes of DNA replication, transcription, repair, and recombination in the bacterial cell .

Pharmacokinetics

Prulifloxacin is administered orally and is metabolized by esterases to ulifloxacin . The peak plasma concentration (Cmax) of ulifloxacin is achieved in a median time to Cmax (tmax) of 1 hour . Ulifloxacin is approximately 45% bound to serum proteins in vivo . It is extensively distributed throughout tissues and shows good penetration into many body tissues . The elimination half-life of prulifloxacin is between 7.7 to 8.9 hours , and it is excreted through renal and fecal routes .

Result of Action

The primary result of prulifloxacin’s action is the eradication of susceptible bacterial infections . By inhibiting DNA gyrase and topoisomerase IV, prulifloxacin prevents the bacterial cell from replicating and repairing its DNA, leading to cell death . This makes prulifloxacin effective in treating a variety of bacterial infections, including urinary tract infections and respiratory tract infections .

Action Environment

The efficacy and stability of prulifloxacin can be influenced by various environmental factors. For instance, the presence of biofilms can enhance the resistance of bacteria to antibiotics, including prulifloxacin . Additionally, other environmental factors such as pH, temperature, and the presence of other substances can potentially affect the action of prulifloxacin . .

Safety and Hazards

Prulifloxacin should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided and non-sparking tools should be used .

Future Directions

Prulifloxacin is currently undergoing clinical trials prior to a possible New Drug Application (NDA) submission to the U.S. Food and Drug Administration (FDA) . It has been investigated for the treatment of Urinary Tract Infection .

properties

IUPAC Name

6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNMXPDKBYZCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046480
Record name Prulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prulifloxacin

CAS RN

123447-62-1
Record name Prulifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123447-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prulifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123447621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prulifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRULIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42298IESW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prulifloxacin
Reactant of Route 2
Reactant of Route 2
Prulifloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.